Product packaging for 2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole(Cat. No.:)

2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole

Cat. No.: B11807662
M. Wt: 258.3 g/mol
InChI Key: OZMDHFCNDSAOBW-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole (: 1199577-09-7) is a high-value benzothiazole derivative supplied for research and development purposes . This compound has a molecular formula of C 8 H 6 N 2 O 4 S 2 and a molecular weight of 258.27 g/mol . The presence of both a methylsulfonyl group and a nitro group on the benzothiazole scaffold makes it a versatile and reactive key synthetic intermediate . Researchers value this compound for constructing more complex molecules, particularly in medicinal chemistry and drug discovery. The electron-withdrawing nitro group can be reduced to an amine, facilitating access to novel derivatives, while the methylsulfonyl moiety is an excellent leaving group, enabling nucleophilic aromatic substitution reactions. This allows for the efficient exploration of structure-activity relationships (SAR) in the development of new pharmacologically active compounds . As part of the benzothiazole family, which is known for its diverse biological activities, this compound serves as a critical building block in organic synthesis and chemical biology research . For Research Use Only . Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O4S2 B11807662 2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O4S2

Molecular Weight

258.3 g/mol

IUPAC Name

2-methylsulfonyl-5-nitro-1,3-benzothiazole

InChI

InChI=1S/C8H6N2O4S2/c1-16(13,14)8-9-6-4-5(10(11)12)2-3-7(6)15-8/h2-4H,1H3

InChI Key

OZMDHFCNDSAOBW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Methylsulfonyl 5 Nitrobenzo D Thiazole

Nucleophilic Aromatic Substitution (SNAr) Reactivity at the Benzothiazole (B30560) C-2 Position

The C-2 position of the 2-(methylsulfonyl)-5-nitrobenzo[d]thiazole is highly electrophilic, a feature attributed to the cumulative electron-withdrawing effects of the benzothiazole ring system, the sulfonyl group, and the nitro group. This makes it a prime site for nucleophilic aromatic substitution reactions.

The reaction with the biologically relevant thiol, L-glutathione (GSH), has been investigated for the 6-nitro isomer. The reaction proceeds via a nucleophilic aromatic substitution where the thiolate anion of GSH attacks the C-2 position of the benzothiazole ring, displacing the methylsulfonyl group.

Table 1: Second-Order Rate Constant for the Reaction of 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole with L-Glutathione (GSH)

CompoundNucleophilepHSecond-Order Rate Constant (k) [M⁻¹ s⁻¹]
2-(Methylsulfonyl)-6-nitrobenzo[d]thiazoleL-Glutathione (GSH)7.0~1200

This data is for the 6-nitro isomer and serves as an estimate for the reactivity of the 5-nitro isomer.

Kinetic data for the reaction with N-acetylcysteine methyl ester for either the 5-nitro or 6-nitro isomer is not available in the reviewed literature. However, it is expected to react in a similar manner to L-glutathione, with the rate being influenced by the nucleophilicity of the thiolate.

The displacement of the sulfonyl group from this compound by a nucleophile proceeds through a well-established multi-step mechanism known as the SNAr (addition-elimination) pathway. chemistrysteps.combyjus.comwikipedia.org

The reaction is initiated by the attack of the nucleophile on the electron-deficient C-2 carbon of the benzothiazole ring. wikipedia.org This leads to the formation of a resonance-stabilized anionic intermediate, commonly referred to as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro group. chemistrysteps.comwikipedia.org

The presence of a strong electron-withdrawing group, such as the nitro group, is crucial for the activation of the benzothiazole ring towards nucleophilic attack. chemistrysteps.combyjus.comwikipedia.org The nitro group enhances the electrophilicity of the aromatic ring, particularly at the positions ortho and para to its location, by withdrawing electron density through both inductive and resonance effects. chemistrysteps.comwikipedia.org

Nucleophilic substitution reactions involving this compound are characterized by high chemo- and regioselectivity.

Regioselectivity : The substitution occurs exclusively at the C-2 position of the benzothiazole ring. This is because the methylsulfonyl group is a highly effective leaving group, and the C-2 position is significantly activated towards nucleophilic attack by the adjacent sulfur and nitrogen atoms of the thiazole (B1198619) ring, in addition to the influence of the nitro group on the benzene (B151609) ring.

Chemoselectivity : When reacting with nucleophiles that possess multiple reactive sites, such as amino acids containing thiols, the reaction demonstrates high chemoselectivity. For thiol-containing nucleophiles like L-glutathione and N-acetylcysteine methyl ester, the attack occurs through the more nucleophilic sulfur atom (thiolate anion) rather than other potential nucleophilic centers like amino or carboxylate groups.

Reactivity of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a versatile handle for further chemical modifications. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis.

Common and efficient methods for the reduction of nitroarenes to their corresponding anilines include:

Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This is often a clean and high-yielding procedure.

Metal-Acid Systems : A variety of metals in the presence of an acid can be used for the reduction of nitro groups. Commonly employed systems include tin (Sn) or iron (Fe) in hydrochloric acid (HCl), and tin(II) chloride (SnCl₂) in concentrated HCl. These methods are robust and widely applicable to nitrobenzothiazole derivatives.

The resulting 5-aminobenzothiazole derivative can then serve as a precursor for the synthesis of a wide range of other functional groups through reactions such as diazotization followed by substitution.

Reactivity of the Benzothiazole Ring System

The reactivity of the benzothiazole ring system in this compound is significantly influenced by the electronic properties of its constituent functional groups. The presence of a nitro group at the 5-position and a methylsulfonyl group at the 2-position, both potent electron-withdrawing groups, profoundly impacts the electron density distribution across the entire molecule, dictating its susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution Potentials on the Benzene Ring

The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution. This deactivation stems from the powerful electron-withdrawing nature of both the 5-nitro and the 2-methylsulfonyl substituents. These groups decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgmsu.edulibretexts.orgyoutube.commsu.edulibretexts.org

The directing effect of these substituents must also be considered. Electron-withdrawing groups are typically meta-directors in electrophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.com In the case of this compound, the nitro group is located at position 5. The available positions for substitution on the benzene moiety are 4, 6, and 7.

Position 4: Ortho to the nitro group and adjacent to the thiazole fusion.

Position 6: Ortho to the nitro group.

Position 7: Meta to the nitro group and adjacent to the thiazole fusion.

PositionRelation to -NO₂ (at C5)Relation to -SO₂CH₃ (at C2)Predicted Reactivity
4Ortho-Highly Deactivated
6Ortho-Highly Deactivated
7Meta-Deactivated, but most probable site for substitution

Transformations Involving the Sulfur Heteroatom

The sulfur atom in the benzothiazole ring of this compound is in a high oxidation state as part of the sulfonyl group. This functional group is generally stable and less prone to further oxidation. However, the sulfonyl group can participate in specific chemical transformations, particularly nucleophilic attack at the sulfur atom.

Research on benzothiazole-derived sulfones has shown that they can react with nucleophiles, such as thiols. nih.govnsf.gov In these reactions, the sulfonyl group can act as a leaving group. For instance, the reaction of thiols with benzothiazole sulfones can lead to the formation of sulfinic acids. nih.govnsf.gov This reactivity highlights the electrophilic nature of the sulfur atom in the methylsulfonyl group, which is susceptible to attack by soft nucleophiles.

While the primary focus of such studies has been on the application of this reactivity in designing fluorescent sensors, it provides valuable insight into the potential chemical transformations of the sulfur heteroatom in compounds like this compound. The general reaction can be depicted as follows:

Reaction with Thiols: R-BT-SO₂CH₃ + R'-SH → R-BT-SR' + CH₃SO₂H (Where R-BT represents the 5-nitrobenzo[d]thiazole moiety)

This transformation results in the displacement of the methylsulfonyl group and the formation of a new thioether linkage at the 2-position of the benzothiazole ring. The feasibility and rate of such a reaction would be influenced by the nature of the nucleophile and the reaction conditions.

Further transformations could involve the reduction of the sulfonyl group, although this would require strong reducing agents and is not a commonly reported reaction for this class of compounds under typical laboratory conditions.

TransformationReagent/ConditionProduct TypeReference
Nucleophilic SubstitutionThiols (R'-SH)2-Thioether-5-nitrobenzo[d]thiazole nih.govnsf.gov

Derivatization and Chemical Transformations of 2 Methylsulfonyl 5 Nitrobenzo D Thiazole

Functional Group Interconversions of the Nitro Group

The nitro group is a cornerstone functional group in organic synthesis, primarily due to its ability to be transformed into a wide array of other functionalities. Its strong electron-withdrawing nature also profoundly impacts the reactivity of the aromatic ring to which it is attached.

The transformation of the 5-nitro group into a 5-amino group is a pivotal step in the derivatization of the 2-(methylsulfonyl)-5-nitrobenzo[d]thiazole scaffold. This conversion fundamentally alters the electronic properties of the molecule, changing the substituent from a powerful meta-directing deactivator to a strong ortho-, para-directing activator. The most common method for this reduction is the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation.

Once formed, the resulting 5-amino-2-(methylsulfonyl)benzo[d]thiazole serves as a precursor for the generation of a diazonium salt. The diazotization process involves treating the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgbyjus.com The resulting 2-(methylsulfonyl)benzo[d]thiazol-5-diazonium salt is a highly versatile intermediate that can undergo a plethora of substitution reactions, often with the loss of dinitrogen gas (N₂), a thermodynamically favorable process.

These subsequent derivatizations allow for the introduction of a wide range of functional groups onto the benzene (B151609) ring at the 5-position. Notable examples include the Sandmeyer and related reactions, which introduce halides, cyano, and other groups. organic-chemistry.orgscirp.org The diazonium group can also be replaced by a hydroxyl group by warming in an aqueous acidic solution or can be used in azo-coupling reactions with activated aromatic compounds to form azo dyes. researchgate.netsigmaaldrich.com

Table 1: Representative Derivatizations of 2-(Methylsulfonyl)benzo[d]thiazol-5-diazonium Salts
Reagent(s)Resulting Functional Group at C5-PositionReaction Name/Type
CuCl / HCl-Cl (Chloro)Sandmeyer Reaction
CuBr / HBr-Br (Bromo)Sandmeyer Reaction
CuCN / KCN-CN (Cyano)Sandmeyer Reaction
H₂O, Δ-OH (Hydroxyl)Hydrolysis
HBF₄, then Δ-F (Fluoro)Balz-Schiemann Reaction
KI-I (Iodo)Iodination
Phenol or other activated arenes-N=N-Ar (Azo)Azo Coupling

Chemical Modifications of the Methylsulfonyl Group

The methylsulfonyl (-SO₂Me) group at the 2-position of the benzothiazole (B30560) ring is a key determinant of the compound's reactivity. Its primary role is that of an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Direct reactions involving the sulfur atom of the methylsulfonyl group on this specific scaffold are not the predominant transformation pathway. Instead, the entire methylsulfonyl group acts as a leaving group, making the C2-carbon of the benzothiazole ring a potent electrophilic site. The electron-withdrawing nature of both the sulfonyl group itself and the benzothiazole nitrogen atom renders the C2-position highly susceptible to attack by nucleophiles. wikipedia.org

This reactivity is further enhanced by the 5-nitro group, which withdraws electron density from the entire ring system, further stabilizing the anionic intermediate (Meisenheimer complex) formed during the SNAr process. nih.gov Consequently, a wide variety of nucleophiles can displace the methylsulfonyl group to yield a diverse library of 2-substituted-5-nitrobenzothiazoles. This transformation is a cornerstone of the derivatization strategy for this compound class.

Table 2: Nucleophilic Substitution Reactions at the C2-Position
NucleophileReagent ExampleResulting 2-SubstituentProduct Class
AmineR-NH₂ (e.g., Aniline)-NHR2-Aminobenzothiazole
AlkoxideR-O⁻Na⁺ (e.g., Sodium Methoxide)-OR2-Alkoxybenzothiazole
ThiolateR-S⁻Na⁺ (e.g., Sodium Thiophenolate)-SR2-(Alkyl/Arylthio)benzothiazole
HydroxideNaOH or KOH-OHBenzothiazol-2(3H)-one
AzideNaN₃-N₃2-Azidobenzothiazole

Introduction of Diverse Substituents via Cross-Coupling and Annulation Reactions

While the functional groups already present offer many derivatization routes, modern transition-metal-catalyzed reactions such as cross-coupling and annulation provide powerful tools for further structural diversification. These reactions are typically performed on precursors, such as halogenated benzothiazoles, to build the core structure before the final installation of the methylsulfonyl group.

Palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, are widely used to form new carbon-carbon bonds on the benzothiazole nucleus. nih.govmdpi.com For instance, a 6-bromobenzothiazole (B1273717) derivative can be coupled with various aryl boronic acids (Suzuki coupling) to introduce diverse aryl substituents at the 6-position. nih.gov Similarly, direct C-H activation/functionalization is an increasingly important strategy, allowing for the coupling of benzothiazoles with other heterocycles, such as thiophenes or thiazoles, without the need for pre-functionalization. researchgate.netrsc.org

Annulation reactions involve the construction of a new ring fused to the existing benzothiazole scaffold. This can be achieved by reacting a bifunctional benzothiazole derivative with a suitable partner. For example, 2-aminobenzothiazoles can react with electrophiles to form complex, fused heterocyclic systems like imidazo[2,1-b]thiazoles. nih.gov These advanced strategies enable the synthesis of complex, polycyclic architectures based on the core benzothiazole structure.

Design Principles for Modulating and Tuning the Compound's Chemical Reactivity

The chemical reactivity of this compound is governed by the powerful electronic effects of its two key functional groups. Understanding these effects allows for the rational design of synthetic strategies and the modulation of the compound's reactivity.

Leveraging the C2-Methylsulfonyl Group as a Leaving Group : The primary principle for derivatization is utilizing the -SO₂Me group as a versatile leaving group for SNAr reactions. The reaction kinetics can be tuned by the choice of nucleophile and solvent. Stronger nucleophiles will react more readily, while the reaction can be controlled to favor specific outcomes.

Exploiting the C5-Nitro Group's Influence : The nitro group serves two main purposes. First, it activates the entire heterocyclic system towards nucleophilic attack, particularly at the C2-position. Second, it provides a synthetic handle for a host of transformations via reduction to an amine and subsequent diazotization, as detailed in section 4.1.1.

Modulation via Functional Group Interconversion : The most dramatic tuning of reactivity is achieved by converting the nitro group to an amino group. This switches the electronic effect from strongly withdrawing to strongly donating. The resulting aminobenzothiazole is activated towards electrophilic aromatic substitution (e.g., halogenation, nitration) on the benzene ring and deactivated towards nucleophilic substitution at the C2-position. This electronic switch is a powerful tool for directing subsequent synthetic steps.

By strategically applying these principles, chemists can modulate the reactivity of the this compound scaffold to achieve a wide range of chemical transformations and synthesize a diverse array of complex derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds. For 2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole, these spectra would provide clear evidence for its key structural components.

The IR and Raman spectra would be expected to show strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Similarly, the nitro (NO₂) group would exhibit strong asymmetric and symmetric stretching bands, usually around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹. Other significant peaks would include C=N stretching from the thiazole (B1198619) ring and various C-H and C=C stretching vibrations from the aromatic system.

Table 2: Predicted Vibrational Spectroscopy Data for this compound Note: Experimental data is not available in the reviewed literature. The table is presented to illustrate the expected data format.

Functional Group Predicted Vibrational Frequency (cm⁻¹)
NO₂ Asymmetric Stretch Data not available
NO₂ Symmetric Stretch Data not available
SO₂ Asymmetric Stretch Data not available
SO₂ Symmetric Stretch Data not available
C=N Stretch (Thiazole) Data not available

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

For this compound (C₈H₆N₂O₄S₂), HRMS would confirm its exact mass with high accuracy, allowing for the verification of its molecular formula. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to this exact mass. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals such as the methyl radical (•CH₃), sulfur dioxide (SO₂), or nitrogen oxides (e.g., •NO, •NO₂) from the parent ion, providing further confirmation of the compound's structure.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Note: Experimental data is not available in the reviewed literature. The table is presented to illustrate the expected data format.

Ion Calculated m/z Observed m/z
[M]⁺ (C₈H₆N₂O₄S₂) 257.9742 Data not available
[M+H]⁺ 258.9819 Data not available

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The extended π-system of the benzothiazole (B30560) ring, combined with the electron-withdrawing nitro group, constitutes a significant chromophore in this compound.

The UV-Vis spectrum would be expected to display absorption maxima (λ_max) characteristic of nitroaromatic compounds. iu.edunih.govresearchgate.net These absorptions are typically due to π → π* and n → π* electronic transitions within the conjugated system. The position and intensity of these bands are sensitive to the molecular structure and solvent polarity. Fluorescence spectroscopy could also be employed to study the molecule's emissive properties upon excitation, although many nitroaromatic compounds exhibit weak or no fluorescence.

Table 4: Predicted Electronic Absorption Data for this compound Note: Experimental data is not available in the reviewed literature. The table is presented to illustrate the expected data format.

Transition Predicted λ_max (nm)
π → π* Data not available
n → π* Data not available

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

The analysis would confirm the planarity of the benzothiazole ring system and reveal the precise geometry of the methylsulfonyl and nitro substituents relative to the ring. Furthermore, it would provide insights into the intermolecular interactions, such as π-π stacking or other non-covalent interactions, that govern the crystal packing arrangement. Such data is invaluable for understanding the solid-state properties of the material. The crystallization of benzothiazole derivatives has been reported, suggesting that such an analysis is feasible. researchgate.netmdpi.com

Table 5: Predicted Single-Crystal X-ray Diffraction Parameters for this compound Note: Experimental data is not available in the reviewed literature. The table is presented to illustrate the expected data format.

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a molecule like 2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole, MD simulations could explore its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. Furthermore, these simulations are invaluable for studying the effect of solvents on the molecule's structure and behavior, providing a more realistic model of its properties in solution.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling and Predictive Analytics

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. For a class of compounds including this compound, a QSRR study would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods to correlate them with experimentally determined reactivity data. The resulting model could then be used to predict the reactivity of new, unsynthesized derivatives.

Applications in Chemical Biology and Advanced Synthetic Chemistry Excluding Direct Biological Efficacy

Role as a Selective Covalent Probe in Chemical Biology Research

Covalent probes are invaluable tools in chemical biology for the selective labeling and study of biomolecules. The reactivity of 2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole makes it an excellent candidate for the development of such probes, particularly for targeting cysteine residues in peptides and proteins.

Development of Reagents for Selective Cysteine Arylation in Peptides and Proteins

The selective modification of cysteine residues in proteins is a powerful strategy for understanding protein function, structure, and for the development of bioconjugates. This compound and its parent compound, methylsulfonyl benzothiazole (B30560) (MSBT), have been identified as highly effective reagents for the selective arylation of cysteine thiols. longdom.org The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the highly nucleophilic thiolate anion of a cysteine residue attacks the electron-deficient C2-position of the benzothiazole ring, displacing the methylsulfinate leaving group.

The presence of strong electron-withdrawing groups, such as the nitro group at the 5-position and the methylsulfonyl group at the 2-position, significantly activates the benzothiazole ring towards nucleophilic attack. nih.gov This activation allows the reaction to proceed under mild, biocompatible conditions, such as physiological pH and temperature, which is crucial for maintaining the structural and functional integrity of proteins.

The selectivity for cysteine over other nucleophilic amino acid residues, such as lysine (B10760008) and histidine, is a key advantage of these reagents. longdom.org This high chemoselectivity is attributed to the superior nucleophilicity of the cysteine thiol/thiolate compared to other protein nucleophiles under typical reaction conditions. nih.gov

Below is a table summarizing the key features of this compound as a cysteine arylation reagent.

FeatureDescriptionReference
Reaction Mechanism Nucleophilic Aromatic Substitution (SNAr) nih.gov
Target Residue Cysteine longdom.org
Key Activating Groups 5-nitro and 2-methylsulfonyl groups nih.gov
Reaction Conditions Mild, biocompatible (physiological pH and temperature) longdom.org
Selectivity High chemoselectivity for cysteine over other nucleophilic amino acids longdom.orgnih.gov
Product Stable thioether linkage

Exploration as a "Thio-Click" Reaction Partner

The concept of "click chemistry" describes reactions that are high-yielding, wide in scope, create byproducts that are easily removed, are stereospecific, and can be conducted under mild, simple reaction conditions. While the term "thio-click" is often broadly applied to various thiol-based reactions, the selective and efficient arylation of cysteine by this compound aligns well with the principles of click chemistry.

The reaction exhibits several "click" characteristics:

High Efficiency and Selectivity: The reaction proceeds with high efficiency and demonstrates remarkable selectivity for cysteine residues.

Mild Reaction Conditions: The ability to perform the conjugation in aqueous buffers at or near physiological pH and temperature is a significant advantage.

Formation of a Stable Linkage: The resulting carbon-sulfur (thioether) bond is highly stable.

These features make this compound and related compounds valuable partners in bioconjugation strategies that require robust and specific labeling of proteins and peptides.

Utilization as a Versatile Building Block for Complex Heterocyclic Architectures

The reactivity of this compound extends beyond its application as a covalent probe, positioning it as a versatile building block in synthetic organic chemistry for the construction of more complex heterocyclic systems. The methylsulfonyl group at the C2 position is an excellent leaving group, which can be displaced by a variety of nucleophiles.

This reactivity can be harnessed in reactions with binucleophiles to construct fused heterocyclic systems. For instance, a molecule containing two nucleophilic centers, such as an ortho-diaminoarene or an amino-thiol, could potentially react with this compound in a stepwise or concerted manner to form a new heterocyclic ring fused to the benzothiazole core. While specific examples detailing the use of this compound in such cascade reactions are not extensively documented, the known reactivity of 2-sulfonylbenzothiazoles suggests this is a promising area for synthetic exploration.

The general strategy would involve the initial nucleophilic attack at the C2 position, followed by an intramolecular cyclization to form a new ring system. The nitro group on the benzothiazole ring can also be chemically modified, for example, through reduction to an amino group, which can then participate in further cyclization reactions to build even more complex polycyclic architectures. The benzothiazole moiety itself is a common scaffold in medicinal chemistry, and the ability to use this compound to construct novel fused derivatives is of significant interest. nih.govresearchgate.net

Potential in the Development of Advanced Chemical Tools for Research

The unique properties of the benzothiazole core, combined with the reactivity imparted by the methylsulfonyl and nitro groups, give this compound significant potential as a precursor for the development of advanced chemical tools for research.

One promising application is in the creation of fluorescent probes. Benzothiazole derivatives are known to form the structural basis of several fluorescent dyes and probes. mdpi.comorganic-chemistry.orgnih.govfrontiersin.org By strategically modifying this compound, it is conceivable to develop probes for detecting specific analytes or monitoring biological processes. For example, the methylsulfonyl group could be displaced by a fluorophore-containing nucleophile, or the nitro group could be reduced and subsequently functionalized.

Furthermore, the core structure could be incorporated into activity-based probes (ABPs) to target specific enzymes. The electrophilic nature of the compound allows for covalent modification of target proteins, and by attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety), these probes can be used to identify and quantify enzyme activity in complex biological samples. The development of such tools would be highly valuable for drug discovery and for elucidating the roles of specific proteins in health and disease.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for obtaining 2-(methylsulfonyl)-5-nitrobenzo[d]thiazole with high purity, and how can structural fidelity be validated?

  • Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution and nitration, under controlled conditions. For example, sulfonylation of the parent thiazole ring can be achieved using methylsulfonyl chloride in anhydrous dichloromethane with triethylamine as a base . Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical. Structural validation requires a combination of techniques:

  • 1H/13C NMR : Confirm substituent positions and integration ratios (e.g., methylsulfonyl protons at δ 3.2–3.5 ppm) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages (deviation <0.4% acceptable) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 285.04) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing intermediates and final products?

  • Answer:

  • FT-IR : Identify functional groups (e.g., S=O stretching at ~1150 cm⁻¹ for sulfonyl groups) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry for stable derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in medicinal chemistry?

  • Answer:

  • Analog Synthesis : Introduce substituents at the nitro or sulfonyl positions (e.g., halogenation, alkylation) to modulate electronic and steric effects .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
  • Computational Modeling : Perform DFT calculations to correlate substituent electronegativity with bioactivity (e.g., Gibbs free energy of binding) .

Q. What strategies are effective in resolving contradictions between computational docking predictions and experimental bioactivity data?

  • Answer:

  • Molecular Dynamics (MD) Simulations : Evaluate ligand-protein interactions over time (e.g., RMSD <2 Å for stable binding) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes caused by minor structural modifications .
  • Experimental Validation : Re-test docking hits under varied conditions (e.g., pH, co-solvents) to account for assay artifacts .

Q. How can reaction yields be optimized when synthesizing derivatives with bulky substituents?

  • Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .
  • Catalyst Screening : Test Pd/Cu catalysts for Suzuki-Miyaura couplings to reduce steric hindrance .
  • Microwave-Assisted Synthesis : Accelerate reactions (e.g., 100°C, 30 min) to minimize decomposition .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in cellular assays?

  • Answer:

  • ROS Detection : Use DCFH-DA fluorescence to measure oxidative stress induction .
  • Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) .
  • Metabolomics : LC-MS profiling to identify disrupted pathways (e.g., TCA cycle intermediates) .

Methodological Notes

  • Contradictory Data : If NMR signals deviate from predicted splitting patterns, consider dynamic effects (e.g., restricted rotation of the nitro group) and re-analyze using 2D-COSY .
  • Bioactivity Validation : Always include positive controls (e.g., doxorubicin for cytotoxicity assays) and triplicate measurements to ensure reproducibility .

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